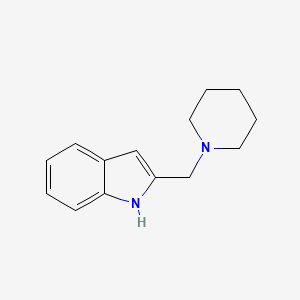

2-(Piperidin-1-ylmethyl)-1h-indole

Description

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. mdpi.comresearchgate.netijpsr.com It is a prevalent feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. mdpi.comresearchgate.netijpsr.com The versatility of the indole scaffold allows it to interact with various biological targets, including enzymes and receptors, making it a "privileged structure" in drug design. ijpsr.comresearchgate.net Its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.comresearchgate.netnih.gov The ability of the indole ring to mimic the structure of peptides and bind to enzymes contributes to its broad therapeutic potential. researchgate.net

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another critical scaffold in the pharmaceutical sciences. exlibrisgroup.comnih.gov It is one of the most common heterocyclic motifs found in FDA-approved drugs. exlibrisgroup.com The introduction of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, and can enhance its biological activity and selectivity. thieme-connect.comresearchgate.net Piperidine derivatives have been successfully developed as central nervous system modulators, antihistamines, and anticancer agents, among other therapeutic applications. exlibrisgroup.com The conformational flexibility of the piperidine ring allows for optimal binding to target proteins, and its basic nitrogen atom can participate in crucial hydrogen bonding interactions. researchgate.netmdpi.com

Overview of 2-(Piperidin-1-ylmethyl)-1H-indole as a Compound of Academic Interest

The compound 2-(Piperidin-1-ylmethyl)-1H-indole represents a specific and intriguing example of an indole-piperidine hybrid. This molecule features a piperidine ring attached to the 2-position of the indole nucleus via a methylene (B1212753) linker. This structural arrangement has prompted academic interest due to the potential for synergistic or novel biological activities arising from the combination of the two pharmacophores.

Research into this compound and its derivatives has explored various synthetic methodologies, with the Mannich reaction being a common approach for its preparation. nih.govnih.gov This reaction involves the aminoalkylation of the indole ring with formaldehyde (B43269) and piperidine. The biological evaluation of 2-(Piperidin-1-ylmethyl)-1H-indole and related structures has revealed a spectrum of potential therapeutic applications, including antimicrobial and anticancer activities.

Research Objectives and Scope of Investigation for 2-(Piperidin-1-ylmethyl)-1H-indole

The primary research objectives for the investigation of 2-(Piperidin-1-ylmethyl)-1H-indole and its analogs are multifaceted and driven by the quest for new and effective therapeutic agents. A significant focus of the research is on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). By systematically modifying the indole and piperidine scaffolds, researchers aim to identify compounds with enhanced potency and selectivity for specific biological targets.

The scope of investigation typically encompasses a range of biological assays to screen for various activities. These often include in vitro studies against different cancer cell lines, bacterial and fungal strains, and specific enzymes or receptors. For instance, some indole-piperidine derivatives have been investigated for their potential as antimalarial agents and inhibitors of specific enzymes implicated in diseases like tuberculosis. nih.govnih.gov The overarching goal is to identify lead compounds that can be further optimized and developed into clinically useful drugs.

Properties

CAS No. |

46739-05-3 |

|---|---|

Molecular Formula |

C14H18N2 |

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,10,15H,1,4-5,8-9,11H2 |

InChI Key |

HPGHNDPHBSXVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 2-(Piperidin-1-ylmethyl)-1H-indole and Analogues

The construction of the 2-(piperidin-1-ylmethyl)-1H-indole core can be achieved through several reliable synthetic pathways. The most prominent among these is the Mannich reaction, which provides a direct method for coupling the indole (B1671886), piperidine (B6355638), and a methylene (B1212753) bridge. Alternative strategies often involve the formation of the piperidine ring through cyclization reactions or the alkylation of the indole nucleus with pre-functionalized piperidine fragments.

The Mannich reaction is a classic and highly effective three-component condensation method for producing aminomethylated compounds. organic-chemistry.org In the context of 2-(piperidin-1-ylmethyl)-1H-indole synthesis, the reaction typically involves an indole, a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine, which is piperidine in this case. organic-chemistry.orgyoutube.com

The reaction mechanism initiates with the formation of an Eschenmoser-like salt or an iminium ion from the reaction between piperidine and formaldehyde (B43269). youtube.com The indole, acting as a nucleophile, preferentially attacks the electrophilic carbon of the iminium ion at its most electron-rich position, C3. chemtube3d.com This attack leads to the formation of the C-N bond and the desired 3-substituted indole product. However, while indole typically reacts at the 3-position, synthesis of the 2-substituted isomer often requires specific starting materials or reaction conditions that direct the substitution to the C2 position, for instance, by using an indole derivative with the C3 position blocked.

An efficient approach for the N-aminomethylation of indoles utilizes sodium hydride (NaH) as a base and dichloromethane (B109758) (DCM) as a one-carbon source in the presence of an amine like piperidine. researchgate.net This method can produce various multifunctional indole derivatives in good to excellent yields. researchgate.net

Table 1: Conditions for Mannich-type Reaction of Indole and Piperidine

| Entry | Base (equiv.) | Solvent | Conditions | Product(s) |

| 1 | NaH (2.0) | DMF/DCM (1/4) | Ultrasound, 50°C, 2h | 1-(piperidin-1-ylmethyl)-1H-indole and 2-(piperidin-1-ylmethyl)-1H-indole |

| 2 | NaH (2.0) | DMF/DCM (1/4) | 50°C, 3h | Progressive formation of 3-((1H-indol-1-yl)methyl)-1-(piperidin-1-ylmethyl)-1H-indole |

This table is based on data from a study on ultrasound-promoted N-aminomethylation of indoles. researchgate.net

One major route to the piperidine core is the hydrogenation or reduction of pyridine (B92270) derivatives. nih.gov This fundamental process, while often requiring transition metal catalysts and potentially harsh conditions, is widely used. For instance, a pyridine ring can be coupled to an indole moiety and subsequently reduced to form the piperidine ring. This approach was utilized in the synthesis of donepezil (B133215), where the pyridine part of a molecule was converted to a piperidine. nih.gov

Intramolecular cyclization reactions offer another powerful tool. For example, intramolecular Mannich reactions of delta-amino beta-keto esters can yield polysubstituted piperidines. nih.gov Similarly, radical cyclization of N-allyl substituted derivatives of o-bromoacetanilide provides an effective route to dihydroindole systems, which are related precursors. capes.gov.br Copper-catalyzed intramolecular carboamination of unactivated olefins is another method for forming piperidine rings. acs.org These cyclization strategies provide access to diverse piperidine structures that can be incorporated into indole alkaloids. researchgate.netmdpi.com

The alkylation of the indole nucleus is a fundamental transformation for creating indole-piperidine conjugates. The choice of reagents and reaction conditions is critical to control the site of alkylation (N- vs. C-alkylation) and to avoid side reactions like polyalkylation. nih.gov

Classical conditions for N-alkylation of indoles often involve the use of a strong base like sodium hydride (NaH) with an alkyl halide in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Elevating the reaction temperature can favor N-alkylation over C3-alkylation. rsc.org

More recently, various catalytic systems have been developed for efficient indole alkylation. Friedel-Crafts-type alkylation reactions are particularly common. For example, iron triflate (Fe(OTf)3) can catalyze the reaction between indoles and α,β-unsaturated carbonyl compounds. researchgate.net Palladium complexes supported on amphiphilic resins have been used to catalyze the alkylation of indoles with allyl esters in water under aerobic conditions, showing high selectivity for the C3 position. mdpi.com Trichloroacetimidates have also been employed as effective alkylating agents for indoles in the presence of a Lewis acid, though careful control of stoichiometry is needed to prevent polyalkylation. nih.gov

Table 2: Catalysts and Conditions for Indole Alkylation

| Catalyst | Alkylating Agent Type | Solvent | Key Conditions | Reference |

| Fe(OTf)3 | Chalcones | DCE | 85°C, 12h | researchgate.net |

| Pd2(dba)3 / Phosphine Ligand | Aryl halides/triflates | - | - | organic-chemistry.org |

| Pd-Phenanthroline on PS-PEG resin | Allyl esters | Water | 40°C, 24h, Et3N base | mdpi.com |

| Lewis Acids (e.g., BF3·OEt2) | Trichloroacetimidates | DCM | Excess indole to avoid polyalkylation | nih.gov |

| Sodium Hydride (NaH) | Alkyl halides | DMF | Elevated temperature (e.g., 80°C) favors N-alkylation | rsc.org |

Advanced Strategies for Structural Modification and Analog Synthesis of 2-(Piperidin-1-ylmethyl)-1H-indole Derivatives

To explore the structure-activity relationships and optimize the properties of 2-(piperidin-1-ylmethyl)-1H-indole, chemists employ various strategies to modify both the indole core and the piperidine ring.

The indole ring offers multiple positions for functionalization, allowing for the introduction of a wide array of substituents to tune the molecule's electronic and steric properties. The reactivity of the indole nucleus is often exploited to introduce these modifications.

For instance, during Friedel-Crafts alkylation, the choice of indole substrate can be varied. Indoles bearing electron-donating groups (like methyl at C5 or C7) or electron-withdrawing groups (like bromo or chloro at C5) have been successfully used in palladium-catalyzed alkylations. mdpi.com The presence of an electron-withdrawing group, such as a nitro group at the C5 position, can sometimes be beneficial by deactivating the indole ring enough to prevent undesirable polyalkylation when using highly reactive alkylating agents. nih.gov

Further modifications can be achieved through standard aromatic substitution reactions, although the reactivity of the indole ring must be carefully managed. For example, the synthesis of various indole derivatives can be achieved through methods like the Fischer indole synthesis, which allows for the construction of the indole ring itself with pre-installed substituents. nih.gov

Altering the substitution pattern of the piperidine ring is a key strategy for modulating the biological activity of indole-piperidine conjugates. Introducing substituents on the piperidine ring can impact the molecule's conformation, basicity, and interactions with biological targets.

Studies have shown that introducing methyl groups at various positions on the piperidine ring can significantly influence binding affinity and selectivity for specific receptors. nih.gov For example, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives, a 4-methyl substituent resulted in a highly potent ligand, while a 3,3-dimethyl substitution pattern conferred high selectivity. nih.gov

Furthermore, the piperidine ring can be incorporated into more complex fused or spirocyclic systems, or it can bear more elaborate substituents. A recently identified indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, showcases a piperidine ring modified with a benzylsulfonyl group, which is crucial for its biological activity. nih.govdongguk.edu The synthesis of such analogues often involves multi-step sequences where the substituted piperidine moiety is prepared separately before being coupled to the indole core. researchgate.net

Chiral Synthesis and Enantiomeric Separations in Indole-Piperidine Systems

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry, as the physiological activity of a compound can differ significantly between its enantiomers. For indole-piperidine systems, including the target compound 2-(Piperidin-1-ylmethyl)-1H-indole, the stereocenter is not on either of the heterocyclic rings but at the methylene bridge, if a substituent on the piperidine ring renders it chiral. However, for the parent compound, chirality would be introduced by substitution on the piperidine ring. This section will explore established and potential strategies for the chiral synthesis and enantiomeric separation of such indole-piperidine derivatives.

Chiral Synthesis Methodologies

The direct asymmetric synthesis of chiral 2-substituted indoles and related structures can be approached through several catalytic enantioselective methods. These strategies aim to create the desired stereocenter with high enantiomeric excess (ee).

One of the most powerful techniques is the asymmetric Friedel-Crafts alkylation . This reaction involves the addition of an indole to an electrophile, guided by a chiral catalyst. For instance, a chiral N,N'-dioxide-Ni(II) complex has been successfully used to catalyze the reaction between N-methyl skatole and β,γ-unsaturated α-ketoesters, yielding 2-substituted indole derivatives with up to 96% yield and 99% ee. rsc.org While this specific example involves C-C bond formation at the C2 position with a different electrophile, the principle can be adapted for the introduction of a substituted piperidinylmethyl group.

Another relevant approach is the catalytic asymmetric Mannich reaction . This reaction typically involves an aldehyde, an amine, and a ketone enolate or its equivalent, but can be adapted for the synthesis of 2-aminomethylindoles. Chiral N,N'-dioxide-metal complexes, such as those with Ni(II) or Mg(II), have proven effective in catalyzing asymmetric Mannich-type reactions to produce optically active β-amino compounds with excellent enantioselectivities. nih.gov A hypothetical asymmetric Mannich reaction for a substituted piperidine derivative is illustrated below.

A plausible strategy for the synthesis of a chiral derivative of 2-(Piperidin-1-ylmethyl)-1H-indole could involve the use of a chiral auxiliary. For example, a chiral group attached to the piperidine nitrogen could direct the stereochemical outcome of a subsequent reaction. This approach has been used in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where a chiral reagent was used to form diastereomers that were then separated and the auxiliary removed. nih.gov

Table 1: Representative Catalysts and Conditions for Asymmetric Synthesis of Indole Derivatives

| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral N,N'-dioxide-Ni(II) | N-methyl skatole, β,γ-unsaturated α-ketoester | 2-substituted indole | up to 96 | up to 99 | rsc.org |

| Chiral Phosphoric Acid | 4,7-dihydroindole, N-H trifluoromethyl ketimine | 2-indolylmethylamine | good to high | excellent | researchgate.net |

| Chiral N,N'-dioxide-Mg(II) | α-tetralone-derived β-keto ester, 1,3,5-triaryl-1,3,5-triazinane | β-amino compound | up to 99 | up to 99 | nih.gov |

This table presents examples of asymmetric syntheses for related indole compounds to illustrate potential methodologies.

Enantiomeric Separation Strategies

When a chiral synthesis is not employed, or if it results in a racemic or scalemic mixture, enantiomeric separation becomes necessary. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptides being particularly common and effective for a wide range of compounds. nih.govsigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving successful separation. chromatographyonline.com

For example, the enantioseparation of pirlindole, an antidepressant containing an indole-piperidine-like core, was achieved using cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-R) and ovomucoid (OVM) based CSPs. researchgate.net This demonstrates the applicability of such CSPs for related structures.

Table 2: Exemplary Chiral HPLC Separation Conditions for Indole/Piperidine Analogs

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |

| Pirlindole | Chiralcel OD-R | Methanol/Acetonitrile with additives | >1.5 | researchgate.net |

| Racemic Piperidine-2,6-diones | Chiralcel OJ-R | Not specified | Successful separation | |

| General Racemic Drugs | Various polysaccharide-based CSPs | Heptane/Ethanol or Aqueous buffers | Varies | chromatographyonline.com |

| Diastereomeric Amides | Silica (B1680970) Gel (Normal Phase) | Not specified | Successful separation | nih.gov |

This table provides examples of chiral separation conditions for analogous compounds to suggest potential starting points for method development.

Another strategy for resolving enantiomers is through diastereomeric derivatization . In this indirect method, the racemic mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated using standard chromatographic techniques like silica gel column chromatography or crystallization. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers. While effective, this method requires additional reaction steps and the availability of a suitable chiral derivatizing agent.

Molecular Interactions and Biological Target Elucidation

Receptor Binding Profiling and Affinity Studies

The opioid receptor family, consisting of the nociceptin (B549756)/orphanin FQ (NOP), mu (MOP), delta (DOP), and kappa (KOP) receptors, plays a crucial role in pain modulation and other physiological functions. youtube.comnih.gov While direct binding data for 2-(Piperidin-1-ylmethyl)-1h-indole is limited, studies on structurally related piperidine-containing compounds provide insights into potential interactions.

Research into N-(4-piperidinyl)-2-indolinones has identified this class of molecules as ligands for the nociceptin receptor (NOP). nih.gov Modifications to the piperidine (B6355638) N-substituent within this structural class have been shown to produce both potent agonists and antagonists at the NOP receptor, with modest selectivity over other opioid receptors. nih.gov Specifically, ligands with a saturated lipophilic substituent directly linked to the piperidyl N-1 tend to be NOP agonists, whereas those linked via a methylene (B1212753) group act as antagonists. nih.gov

Furthermore, the design of dual-target ligands has explored the combination of pharmacophores for both the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R). nih.gov This approach aims to leverage the distinct physiological roles of these receptors. nih.gov The existence of opioid receptor dimers, where different opioid receptor types form complexes, further complicates the pharmacological landscape and suggests that the functional outcomes of ligand binding can be influenced by these interactions. nih.gov

The endogenous ligands for these receptors include endorphins for MOP, enkephalins for DOP, and dynorphins for KOP. nih.gov These receptors are G-protein coupled and are involved in various physiological processes, including analgesia, respiratory depression, and gastrointestinal motility. youtube.comnih.gov

Table 1: Interaction of Piperidine-Containing Compounds with Opioid Receptors

| Compound Class | Receptor Subtype | Observed Activity | Reference |

| N-(4-piperidinyl)-2-indolinones | NOP | Agonist/Antagonist | nih.gov |

| Dual MOR/D3R Ligands | MOP | Agonist | nih.gov |

This table is for illustrative purposes and highlights findings from related compound classes, not directly for 2-(Piperidin-1-ylmethyl)-1h-indole.

The histamine (B1213489) receptor family, comprising H1, H2, H3, and H4 subtypes, is involved in a wide array of physiological responses. youtube.com The histamine H3 receptor, in particular, is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system (CNS), where it functions as an auto- and heteroreceptor to modulate neurotransmission. acs.orgnih.gov

Research has focused on developing dual-acting ligands that target both the histamine H3 and sigma-1 receptors. acs.orgnih.gov Within this research, the piperidine moiety has been identified as a crucial structural feature for achieving this dual activity. acs.orgnih.gov For instance, a comparison between compounds KSK67 (with a piperazine (B1678402) moiety) and KSK68 (with a piperidine moiety) revealed a significant difference in their affinity for sigma-1 receptors, highlighting the importance of the piperidine core. nih.gov

Studies on specific piperidine-based compounds have demonstrated high affinity for the histamine H3 receptor. For example, the compound JNJ-5207852, also known as 1-(3-(4-(piperidin-1-ylmethyl)phenoxy)propyl)piperidine, exhibits a Ki of 0.6 nM at the human H3 receptor. bindingdb.org Other research has shown that while some histamine H3 receptor ligands have negligible affinity for other histamine receptor subtypes, others may interact with them. acs.org For example, the compound IPP showed Ki values of 1.71 μM and 2.28 μM for the H1 and H2 receptors, respectively. acs.org

The histamine H4 receptor is another important target, particularly in the context of inflammation. nih.gov While many H1 and H2 receptor antagonists show little to no binding at the H4 receptor, many imidazole-based H3 receptor ligands exhibit affinity in the micromolar to nanomolar range. nih.gov

Table 2: Binding Affinities of Representative Piperidine-Based Compounds at Histamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| JNJ-5207852 | H3 | 0.6 nM | bindingdb.org |

| IPP | H1 | 1.71 µM | acs.org |

| IPP | H2 | 2.28 µM | acs.org |

Sigma receptors, classified into σ1 and σ2 subtypes, are unique proteins that are not homologous with other mammalian proteins. nih.gov The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum that plays a role in modulating intracellular calcium signaling. wikipedia.org

Several psychoactive drugs, including haloperidol (B65202) and certain antidepressants, exhibit high to moderate affinity for σ1 receptors. nih.gov Research has identified the piperidine moiety as a key structural element for ligands targeting both sigma-1 and histamine H3 receptors. acs.orgnih.gov The reduced metabolite of haloperidol, for example, has a high affinity for both σ1 and σ2 receptors. nih.gov

Studies have shown that both σ1 and σ2 receptor ligands can induce apoptosis and autophagy in certain cancer cell lines. nih.gov Interestingly, while both types of ligands can trigger these cellular processes, they can have opposing effects on cell proliferation. nih.gov Cinnarizine, an antihistamine drug, has been found to inhibit binding at sigma receptors and has been proposed as a potential therapeutic agent. nih.gov

Table 3: Role of Piperidine Moiety in Sigma Receptor Binding

| Compound Feature | Receptor Target | Significance | Reference |

| Piperidine Core | σ1 and H3 | Critical for dual activity | acs.orgnih.gov |

The serotonin (B10506) (5-HT) receptor system is vast, with numerous subtypes that mediate a wide range of physiological and behavioral processes. mdpi.com The 5-HT1D receptor, in particular, has been a target for the development of treatments for conditions like migraine. researchgate.netnih.gov

A series of 3-[3-(piperidin-1-yl)propyl]indoles has been synthesized and evaluated for their affinity and selectivity for the human 5-HT1D receptor. researchgate.net This research led to the identification of L-772,405, a high-affinity full agonist at the h5-HT1D receptor with 170-fold selectivity over the h5-HT1B receptor. researchgate.net Such selective agonists are valuable tools for understanding the specific role of the 5-HT1D receptor. researchgate.net

The binding affinity of various ligands at the 5-HT1D receptor has been investigated across different species. nih.gov These studies have helped to confirm that the high-affinity site labeled by [3H]5-HT corresponds to the 5-HT1D receptor subtype. nih.gov The development of dual 5-HT1A/SERT ligands has also been an area of focus, with compounds incorporating a 3-(4-piperidyl)-1H-indole group showing promise. mdpi.com

Table 4: Binding Profile of a Selective 5-HT1D Receptor Agonist

| Compound | Receptor Target | Activity | Selectivity | Reference |

| L-772,405 | h5-HT1D | Full Agonist | 170-fold over h5-HT1B | researchgate.net |

The cannabinoid receptor system includes the CB1 and CB2 receptors, which are involved in processes such as pain perception, appetite regulation, and immune function. nih.gov CB1 receptors are predominantly found in the central nervous system. nih.gov

Research into cannabinoid receptor ligands has included the development of potent agonists. For example, R-AM2233, which is R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone, is a potent CB1 agonist with approximately 8-fold higher affinity than the well-known agonist WIN 55,212-2. nih.gov

Structurally distinct ligands can regulate the interaction of the CB1 receptor with its associated G-proteins (Gi1, Gi2, and Gi3) in different ways. nih.gov For instance, the aminoalkylindole WIN 55,212-2 acts as an agonist for all three Gi subtypes, while the antagonist SR141716 behaves as an inverse agonist for all three. nih.gov This demonstrates that ligand-specific receptor conformations can lead to differential G-protein responses. nih.gov

Table 5: Affinity of a Piperidine-Containing Compound at the CB1 Receptor

| Compound | Receptor Target | Relative Affinity | Reference |

| R-AM2233 | CB1 | ~8-fold higher than WIN 55,212-2 | nih.gov |

The dopamine D2 receptor is a key target for therapeutic agents used in the treatment of psychosis and other neurological and psychiatric disorders. nih.gov The interaction of ligands with the D2 receptor can be complex, with some ligands exhibiting an induced-fit mechanism of binding. acs.org

Studies on aripiprazole (B633) analogues, which contain a piperidine or piperazine moiety, have been used to investigate the kinetics of D2 receptor antagonism. acs.org The D2 receptor exists in two isoforms, a long form (D2L) and a short form (D2S), which can also influence ligand interaction. guidetopharmacology.org

Computational methods, including homology modeling and molecular dynamics, have been employed to create robust models of all dopamine receptor subtypes (D1-D5). nih.gov These models have helped to elucidate the specific interactions between ligands and the receptor binding pocket, revealing the importance of aromatic and hydrophobic contacts. nih.gov For some D2-like selective ligands, electrostatic interactions with specific amino acid groups are particularly important. nih.gov

Enzymatic Modulation and Inhibition Studies

Derivatives based on the 2-(piperidin-1-ylmethyl)-1H-indole scaffold have been investigated for their ability to modulate the activity of several key enzyme systems. These studies reveal a pattern of interaction that is highly dependent on the specific substitutions made to the parent molecule.

Cholinesterase and Monoamine Oxidase Inhibition

The dual inhibition of cholinesterases (ChE) and monoamine oxidases (MAO) is a significant therapeutic strategy for neurodegenerative diseases. Research into complex indole (B1671886) derivatives has identified compounds with potent inhibitory activity against both enzyme families. Based on quantitative structure-activity relationship (QSAR) predictions and the structure of known inhibitors, novel indole derivatives have been developed.

One such derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a potent dual inhibitor of both cholinesterases and monoamine oxidases. nih.govresearchgate.net This highlights the potential of the broader indole-piperidine class in targeting these key enzymes. The design of these multi-target-directed ligands often involves combining pharmacophores from established drugs, such as the benzylpiperidine moiety from donepezil (B133215) and the indole structure from other MAO inhibitors. researchgate.net

The inhibitory activities of several related derivatives are presented below, demonstrating the potency and selectivity that can be achieved through structural modification.

Table 1: Inhibitory Activity of Selected Indole-Piperidine Derivatives against Cholinesterases and Monoamine Oxidases Data sourced from referenced studies for illustrative purposes of derivative activity.

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Hybrid 6 (Bautista-Aguilera et al.) | hAChE | 2.8 µM | researchgate.net |

| Hybrid 6 (Bautista-Aguilera et al.) | hBChE | 4.9 µM | researchgate.net |

| Hybrid 6 (Bautista-Aguilera et al.) | hMAO-A | 6.3 nM | researchgate.net |

| Compound 14 (Donepezil-indolyl based) | hMAO-A | 5.5 nM | researchgate.net |

Interaction with Specific Microbial Enzymes (e.g., Pks13, InhA, α-amylase)

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall, making it an attractive target for new anti-tuberculosis drugs. nih.govnih.gov Structure-guided design has led to the synthesis of N-phenylindole derivatives that show significant inhibitory activity against Mtb. nih.gov

Crystallography studies of the Pks13 thioesterase (TE) domain in complex with an inhibitor revealed key interactions. For an N-phenylindole derivative, van der Waals and stacking interactions were observed between the compound's piperidine ring and the side chain of the tyrosine residue Y1674 in the enzyme's binding pocket. nih.gov This specific interaction underscores the importance of the piperidine moiety for affinity and inhibition. For instance, the synthesis of Ethyl 5-hydroxy-2-(4-hydroxyphenyl)-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate, a compound containing the core structure of interest, was part of a strategy to develop Pks13 inhibitors. nih.gov

Based on the available scientific literature, no specific interaction studies for 2-(Piperidin-1-ylmethyl)-1H-indole or its close derivatives with the microbial enzymes InhA or α-amylase have been reported.

Topoisomerase II Alpha Binding and Activity Modulation

Human topoisomerase II alpha (TOP2A) is a critical enzyme that manages DNA topology and is a primary target for many anticancer drugs. nih.gov These enzymes function as dimeric proteins that cleave and religate double-stranded DNA. nih.govnih.gov While various compounds, such as anthracyclines, are known to exert their effects by stabilizing the TOP2A-DNA cleavage complex, there is no specific information available in the reviewed literature regarding the binding or activity modulation of TOP2A by 2-(Piperidin-1-ylmethyl)-1H-indole or its direct derivatives.

Nucleic Acid Interactions: G-Quadruplex Binding Studies

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. They are found in regions of the genome critical for regulating gene expression, such as in the promoter regions of oncogenes like c-myc and c-Kit, making them promising targets for anticancer therapies. nih.gov The stabilization of these G4 structures by small molecules can inhibit the transcription of the associated oncogenes. nih.gov

In silico screening and subsequent biophysical studies have identified N-(4-piperidinylmethyl)amine derivatives as effective stabilizers of both c-myc and c-Kit G-quadruplex promoter structures. nih.gov These findings propose this chemical class as novel dual G-quadruplex binders. nih.gov Furthermore, research on bis-indole derivatives has shown they can act as specific ligands that selectively stabilize the parallel form of the human telomeric G-quadruplex over duplex DNA. nih.gov

The common structural features of G4 ligands include a large, planar aromatic system capable of π-π stacking with the external G-quartets and charged side chains that can interact with the grooves and loops of the G4 structure. mdpi.com The 2-(piperidin-1-ylmethyl)-1H-indole scaffold, with its planar indole ring and protonatable piperidine group, fits this profile, suggesting a plausible mechanism for G4 interaction.

Table 2: G-Quadruplex Binding Characteristics of Structurally Related Ligands Illustrative data on related compound classes to show binding potential.

| Compound Class | G4 Target | Binding/Stabilization Effect | Reference |

|---|---|---|---|

| N-(4-piperidinylmethyl)amine derivatives | c-myc, c-Kit | Effective stabilization of both G4 structures | nih.gov |

| Bis-indolinone derivatives (phenanthroline core) | Human telomeric G4 (parallel form) | High affinity and selective stabilization | nih.gov |

| 7-azaindole-1-carboxamide derivative | Human telomeric G4, c-MYC Pu22 | Strong G-quadruplex binder | unimi.it |

Mechanistic Insights into Molecular Action and Target Engagement

The molecular mechanism of how 2-(piperidin-1-ylmethyl)-1H-indole derivatives engage with their biological targets is multifaceted and depends on the specific target and the derivative's structure.

Enzyme Inhibition: For cholinesterase and MAO inhibition, the mechanism involves the ligand binding to the active sites of these enzymes. The design often incorporates a propargylamine (B41283) group, which can form a covalent bond with the enzyme's flavin cofactor in the case of MAOs, leading to irreversible inhibition. The piperidine and indole moieties contribute to positioning the molecule correctly within the binding pocket to facilitate this interaction. researchgate.net In the case of Pks13, the interaction is non-covalent, with the piperidine ring engaging in van der Waals and stacking interactions with key amino acid residues like Y1674 in the TE domain's substrate-binding cleft. nih.gov

Nucleic Acid Binding: The engagement with G-quadruplex DNA is primarily driven by non-covalent interactions. The planar indole ring system interacts with the flat surface of the terminal G-quartets via π-π stacking. Simultaneously, the flexible piperidinylmethyl side chain, which is protonated at physiological pH, can form electrostatic and hydrogen bond interactions with the phosphate (B84403) backbone and the loops of the G-quadruplex structure, further stabilizing the complex. nih.govmdpi.com This dual mode of interaction—end-stacking on the quartet and binding in the grooves or loops—is a hallmark of many potent G4-stabilizing ligands.

Structure-Activity Relationship: Synthetic studies on N-substituted indole derivatives have shown that modifications to the indole nitrogen and substitutions on the phenyl rings can significantly alter biological activity. nih.gov For instance, introducing bulky hydrophobic groups at the indole N-moiety can lead to the loss of crucial hydrogen bonds in enzyme active sites, while adding specific substituents to the piperidine or other parts of the scaffold can enhance potency and selectivity for a given target. nih.gov This demonstrates that the 2-(piperidin-1-ylmethyl)-1H-indole scaffold is a tunable platform for developing targeted molecular agents.

Preclinical Pharmacological and Biological Activity in Research Models

In Vitro Pharmacological Evaluations

In vitro studies are fundamental in elucidating the biological activity of a compound at the cellular and molecular level. For 2-(Piperidin-1-ylmethyl)-1H-indole and its analogs, these evaluations have provided insights into their potential as anti-infective, anticancer, antioxidant, anti-inflammatory, and antiviral agents, as well as their interactions with specific receptors.

Cell-based assays have revealed a broad spectrum of biological activities for derivatives of 2-(Piperidin-1-ylmethyl)-1H-indole.

Anti-infective Activity:

Derivatives of the indole (B1671886) scaffold have demonstrated notable anti-infective properties. For instance, novel N-substituted indole derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. nih.gov Specifically, certain piperidinol derivatives have been identified as inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of Mycobacterium tuberculosis within macrophages, highlighting their potential as anti-tubercular agents. nih.gov The inhibition of NAT by these compounds was found to be time-dependent, suggesting a tight binding to the enzyme. nih.gov Furthermore, some indole derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org

Interactive Table:

| Compound Type | Target Organism/Enzyme | Activity | Reference |

|---|---|---|---|

| N-substituted indole derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial | nih.gov |

| Piperidinol derivatives | Mycobacterium tuberculosis (arylamine N-acetyltransferase) | Anti-tubercular | nih.gov |

| 4-Azaindole-2-piperidine compound | Trypanosoma cruzi | Moderate anti-parasitic | dndi.org |

Anticancer Activity:

The anticancer potential of indole derivatives has been extensively studied. nih.gov For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have been evaluated for their effects on colon, lung, breast, and skin cancer cell lines, with some compounds showing potent activity against the HCT-116 colon cancer cell line. nih.gov These active derivatives were found to induce cell cycle arrest at the S and G2/M phases. nih.gov Similarly, indole-piperidine hybrids functionalized with benzamide (B126) and urea (B33335) moieties have demonstrated activity against renal cancer and leukemia cell lines. researchgate.net Other research has focused on indole-based 1,3,4-oxadiazoles as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), enzymes often implicated in cancer. nih.gov One such derivative exhibited significant anticancer activity against HCT116, A549, and A375 cell lines. nih.gov The cytotoxic effects of a synthesized piperidine (B6355638) molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, were observed on A549 lung cancer cells, with an IC50 of 32.43 µM. nwmedj.org

Antioxidant Activity:

The antioxidant properties of certain piperidine derivatives have been investigated using methods such as the DPPH and CUPRAC assays. nwmedj.org While one synthesized piperidine molecule showed limited DPPH radical scavenging activity, the study of phenolic compounds in dietary fibers has demonstrated that their antioxidant activity can increase following in vitro gastrointestinal digestion. nwmedj.orgnih.gov This suggests that the bioaccessibility and resulting antioxidant potential of such compounds can be influenced by digestive processes. nih.govnih.govresearchgate.net

Anti-inflammatory Activity:

Derivatives of 4-indole-2-arylaminopyrimidine have been investigated as potential anti-inflammatory agents for acute lung injury. nih.gov Structure-activity relationship studies revealed that the amino group at the 5-position of the phenyl ring is crucial for anti-inflammatory activity. nih.gov Certain compounds in this series showed excellent inhibitory effects on the production of pro-inflammatory cytokines IL-6 and IL-8. nih.gov Additionally, hybrid molecules containing both imidazole (B134444) and indole nuclei have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

Antiviral Activity:

A derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has shown a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov It also exhibited interferon-inducing activity and suppressed the formation of syncytium induced by the SARS-CoV-2 spike protein. nih.gov Furthermore, conformationally restricted indole-based compounds have been developed as inhibitors of neurotropic alphavirus replication. nih.gov

The interaction of 2-(Piperidin-1-ylmethyl)-1H-indole derivatives with various receptors has been a key area of investigation.

Receptor Binding Assays:

Studies have shown that 2-substituted N-piperidinyl indoles exhibit enhanced binding affinity at mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors compared to their 3-substituted counterparts. nih.gov However, their binding affinities at DOP and KOP receptors are still significantly weaker than at nociceptin (B549756) (NOP) and MOP receptors. nih.gov Some derivatives have also been evaluated for their affinity at histamine (B1213489) H3 receptors and sigma receptors. nih.gov A series of piperidinylpyrrolopyridines were found to be potent and selective H1 antagonists. researchgate.net

Functional Assays:

In functional assays, 2-substituted N-piperidinyl indoles have demonstrated improved potency and full agonism at the NOP receptor, in contrast to the partial agonism of 3-substituted analogs. nih.gov This suggests that the position of substitution on the indole ring influences the intrinsic activity of the ligand. nih.gov

Interactive Table:

| Compound Series | Receptor(s) | Finding | Reference |

|---|---|---|---|

| 2-substituted N-piperidinyl indoles | NOP, MOP, DOP, KOP | Enhanced binding affinity and full NOP agonism compared to 3-substituted analogs. | nih.gov |

| Piperidine-based ligands | Histamine H3, Sigma-1 | Dual receptor ligands with high affinity. | nih.gov |

In Vivo Animal Model Investigations (excluding human clinical data)

In vivo studies in animal models are crucial for understanding the pharmacodynamic effects and therapeutic efficacy of a compound in a living system.

A novel indole derivative, LKD1214, has been shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. nih.gov LKD1214 was found to repress the activity of the Smoothened (SMO) receptor by preventing its ciliary translocation. nih.gov Notably, it maintained its inhibitory activity against a drug-resistant SMO mutant. nih.gov In a mouse model of medulloblastoma, LKD1214 was shown to inhibit tumor growth. nih.gov

Antinociceptive Activity:

The antinociceptive effects of certain piperidine derivatives have been evaluated in mice using the tail-flick method. internationalscholarsjournals.com One compound, bearing a bromine atom at the 4-position, was found to be the most active, with its effect at a 50 mg/kg dose being comparable to morphine. internationalscholarsjournals.com The antinociceptive activity of these compounds is believed to be mediated through opioid receptors, as pretreatment with naloxone (B1662785) significantly decreased the analgesic effect. internationalscholarsjournals.com Additionally, indole-imidazolidine derivatives have demonstrated antinociceptive activity in the acetic acid-induced writhing test, though not in the hot plate test, suggesting a peripheral mechanism of action. nih.gov

Antitubercular Activity:

The in vivo efficacy of indole derivatives against tuberculosis has been noted, with the gut microbiota metabolite indolepropionic acid (IPA) inhibiting the growth of Mycobacterium tuberculosis. nih.gov Furthermore, a series of 7-acetyl indolizines have been identified with interesting anti-mycobacterial activity against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com

Antiviral Activity:

While initial in vitro results are promising, further in vivo studies in experimental animals are required to confirm the antiviral efficacy of compounds like the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole against SARS-CoV-2. nih.gov

Structure-Activity Relationship (SAR) Analysis of 2-(Piperidin-1-ylmethyl)-1H-indole Derivatives

Structure-activity relationship (SAR) analysis is critical for optimizing the biological activity of a lead compound. For 2-(Piperidin-1-ylmethyl)-1H-indole derivatives, SAR studies have provided valuable insights.

Substitution on the Indole Ring: The position of substitution on the indole moiety significantly affects the intrinsic activity and receptor selectivity of N-piperidinyl indoles. nih.gov For instance, 2-substitution versus 3-substitution can determine whether a compound acts as a full or partial agonist at the NOP receptor. nih.gov

Piperidine Ring Modifications: The piperidine ring itself is a key structural feature. In a series of conformationally restricted indole-based antivirals, the piperidine ring showed little tolerance for conformational rigidity. nih.gov However, increasing its flexibility, such as by using an azapane ring instead, led to a slight improvement in potency. nih.gov

Substituents on the Aromatic Rings: In a series of 4-indole-2-arylaminopyrimidine derivatives with anti-inflammatory activity, the presence of an amino group on the 5-position of the phenyl ring was found to be an important pharmacophore. nih.gov For nitrofuran-methylene piperidine compounds with antitubercular activity, substitution on the benzene (B151609) ring was beneficial, with para-substitution being more favorable than meta or ortho, and electron-withdrawing groups at the para position enhancing activity. ciac.jl.cn

Linker Modifications: The nature of the linker between the indole and other moieties can also influence activity. For example, in a series of indole-piperidine hybrids with anticancer activity, the use of benzamide and urea linkages was explored. researchgate.net

Influence of Indole Substituents on Biological Activity

Modifications to the indole ring of piperidine-indole compounds have a demonstrable impact on their biological activity and receptor potency. In a series of piperidine-4-yl-1H-indoles designed as CC chemokine receptor-3 (CCR3) antagonists, substitutions at the indole core were critical for modulating activity, particularly concerning rodent receptor selectivity. lookchem.com

Research findings indicate that the presence and nature of substituents on the indole ring system directly influence receptor affinity. For instance, the introduction of a fluorine atom at the R3 position of the indole was shown to increase potency at the rat and mouse CCR3 receptors when compared to their unsubstituted hydrogen analogues. lookchem.com Conversely, the introduction of small alkyl or alkoxy groups, such as methyl (CH3) or methoxy (B1213986) (OMe), resulted in a decrease in potency at the human CCR3 receptor. lookchem.com This effect was even more pronounced with the addition of more polar groups, like a carboxylate, which significantly reduced human receptor potency. lookchem.com

These findings highlight a clear structure-activity relationship where specific substitutions on the indole moiety can be used to tune the potency and selectivity of the compound across different species, a crucial factor in preclinical development.

Table 1: Influence of Indole Ring Substituents on CCR3 Receptor Potency

| Compound Modification | Effect on Potency | Receptor |

|---|---|---|

| Fluorine at R3 position | Increased potency | Rat and Mouse CCR3 |

| Small groups (CH3, OMe) at R2/R3 | Reduced potency | Human CCR3 |

| Polar groups (e.g., Carboxylate) | Significantly reduced potency | Human CCR3 |

Data derived from studies on piperidine-4-yl-1H-indoles as CCR3 antagonists. lookchem.com

Ligand-Receptor Interactions Driving SAR

The structure-activity relationships (SAR) of 2-(Piperidin-1-ylmethyl)-1h-indole and its analogs are driven by specific molecular interactions between the ligand and its target receptor. A key factor in this interaction is the basic nitrogen atom within the piperidine ring. lookchem.comnih.gov This nitrogen typically has a pKa around 9.8 and is protonated at physiological pH. lookchem.com

The protonated piperidine nitrogen is capable of forming crucial electrostatic interactions with receptor binding sites. nih.gov Molecular modeling and docking studies have revealed that this protonated amine can form an essential salt bridge with specific acidic amino acid residues, such as glutamic acid (Glu), within the receptor's binding pocket. nih.gov For instance, in the σ1R, a salt bridge interaction with the residue Glu172 has been identified as being responsible for the high biological activity of piperidine-based ligands. nih.gov

Preclinical Pharmacokinetics and Metabolism Studies (ADME in animal models)

The study of absorption, distribution, metabolism, and excretion (ADME) is fundamental to preclinical drug development. For indole-based compounds, both in-silico computational models and in-vitro/in-vivo animal models are utilized to predict and characterize their pharmacokinetic profiles. japsonline.comnih.govresearchgate.net

Absorption and Distribution Characteristics in Preclinical Models

In-silico ADME predictions for various novel indole derivatives suggest that they generally possess favorable drug-like properties. japsonline.comnih.gov Many compounds in this class show zero violations of Lipinski's rule, indicating good potential for oral bioavailability. nih.gov Computational models for a range of indole derivatives have predicted good oral absorption characteristics. japsonline.com

Regarding distribution, predictive studies have suggested that some indole derivatives may not penetrate the Blood-Brain Barrier (BBB). japsonline.com Furthermore, these computational models often predict a high probability of binding to plasma proteins, which would influence the free concentration of the compound available to interact with target tissues. japsonline.com

Metabolic Pathways and Stability in Biological Systems (e.g., liver microsomes)

The metabolic fate of indole and its derivatives has been investigated in preclinical biological systems, primarily using rat and human liver microsomes. gazi.edu.tr The primary metabolic transformation for the indole nucleus is hydroxylation, particularly at the 3-position to form 3-hydroxyindole, also known as indoxyl. gazi.edu.tr This indoxyl intermediate can then be auto-oxidized to form indigo. gazi.edu.tr

Studies using rat liver microsomes have shown that this hydroxylation reaction is dependent on cytochrome P450 (P450) enzyme activity. gazi.edu.tr The major isozyme responsible for the microsomal oxidation of indole to indoxyl in both rat and human liver microsomes has been identified as CYP2E1. gazi.edu.tr Other P450 isoforms, including CYP2A6, 2C19, and 2D6, have also been shown to catalyze this reaction, though CYP2E1 appears to be the major contributor. gazi.edu.tr The metabolism of indole in rat liver microsomes has been characterized by an apparent Km of 0.85 mM and a Vmax of 1152 pmol/min/mg protein. gazi.edu.tr

Table 2: Kinetic Parameters for Indole Metabolism in Rat Liver Microsomes

| Parameter | Value | Unit |

|---|---|---|

| Apparent Km | 0.85 | mM |

| Apparent Vmax | 1152 | pmol/min/mg protein |

Data represents the 3-hydroxylation of indole catalyzed by liver microsomes. gazi.edu.tr

Elimination Processes in Preclinical Species

The elimination of indole-based compounds in preclinical species follows its metabolism. Indole itself is known to be formed from the dietary amino acid tryptophan by intestinal microflora. gazi.edu.tr Following its absorption and metabolic hydroxylation in the liver to indoxyl, the metabolite undergoes conjugation. gazi.edu.tr The resulting primary metabolite, indoxyl sulfate (B86663) (also known as indican), is then excreted in the urine. gazi.edu.tr This pathway represents the principal route of elimination for the core indole scaffold in animal models.

Computational and Theoretical Investigations

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding mode and affinity.

Molecular docking studies have been employed to investigate the formation of ligand-target complexes involving derivatives of 2-(Piperidin-1-ylmethyl)-1h-indole. For instance, in the exploration of novel inhibitors for enzymes like Trypanosoma brucei phosphofructokinase (TbPFK), docking simulations are used to predict how these indole (B1671886) derivatives bind to the active site of the enzyme. The process involves placing the ligand in various conformations and orientations within the target's binding site and scoring these poses based on factors like intermolecular forces and geometric complementarity. nih.gov

The prediction of the binding pose is a critical step in understanding the potential mechanism of action. For example, in the development of anti-inflammatory agents, molecular docking can be used to estimate the inhibition of enzymes like COX-2 by predicting the binding energy and interactions of indole derivatives within the enzyme's active site. nih.gov The stability of the resulting ligand-target complex is often further assessed using molecular dynamics simulations, which can provide insights into the dynamic behavior of the complex over time. eurjchem.com

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are fundamental to the stability of the ligand-target complex. For example, studies on indole derivatives as potential antimalarial agents have identified specific pi interactions between the ligand and amino acid residues of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net

The analysis of the binding site characteristics, such as its volume, shape, and electrostatic potential, provides a deeper understanding of the structural requirements for potent inhibitors. This information is invaluable for structure-based drug design, enabling the optimization of lead compounds to enhance their binding affinity and selectivity. For instance, understanding the interactions within the binding pocket of histone lysine (B10760008) methyl transferase has guided the design of new benzofuran (B130515) and indole derivatives with improved anticancer activity. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR models are developed using a dataset of compounds with known biological activities. Various statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), are employed to build these predictive models. semanticscholar.orgresearchgate.net For example, 2D-QSAR models have been successfully constructed for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives to predict their anti-influenza A virus activity. semanticscholar.org

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. A robust and validated QSAR model can be a powerful tool in virtual screening campaigns to identify promising new drug candidates from large chemical libraries, thereby saving time and resources in the drug discovery process. semanticscholar.orgmdpi.comnih.gov

At the core of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. By correlating these descriptors with the observed pharmacological effects, QSAR studies can identify the key structural features that influence a compound's biological activity. researchgate.netmdpi.com

For example, a QSAR study on imidazoles with analgesic effects found a dependence between the analgesic activity and descriptors such as total energy, molecular surface area, and molecular volume. researchgate.net Similarly, in the development of TRPV1 modulators, QSAR models have highlighted the importance of specific molecular fingerprints in determining the compound's activity as an agonist or antagonist. mdpi.com This understanding of the structure-activity relationship provides crucial guidance for the rational design and optimization of novel therapeutic agents.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. researchgate.net These methods are used to compute various molecular properties that are not easily accessible through experimental techniques.

DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules like 2-(piperidin-1-ylmethyl)-1h-indole and its derivatives. researchgate.netnih.gov These calculations can confirm experimentally observed structures, such as those determined by X-ray crystallography, and provide insights into the molecule's conformation and stability. nih.gov

Furthermore, quantum chemical calculations are used to determine global reactivity descriptors, which help in understanding the chemical reactivity of a molecule. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can reveal information about the nucleophilic and electrophilic sites of a molecule, which is crucial for understanding its interaction with biological targets. researchgate.netnih.gov

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For a molecule like 2-(Piperidin-1-ylmethyl)-1H-indole, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would establish the most stable three-dimensional arrangement of the atoms and the distribution of electrons within the molecule.

These calculations are fundamental, as the electronic properties they reveal govern the molecule's reactivity and its potential interactions with biological targets. DFT studies on related heterocyclic compounds have demonstrated that this method is highly effective in correlating theoretical structures with experimental data from techniques like X-ray diffraction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and polarizable. For 2-(Piperidin-1-ylmethyl)-1H-indole, FMO analysis would pinpoint the regions of the molecule most likely to participate in nucleophilic (electron-donating, associated with the HOMO) and electrophilic (electron-accepting, associated with the LUMO) reactions. Typically, the HOMO is located on the electron-rich indole nucleus, while the LUMO may be distributed across the piperidine (B6355638) ring and the methylene (B1212753) bridge.

Illustrative Data Table: Frontier Molecular Orbital Properties This table presents hypothetical but representative values for FMO analysis based on similar molecules.

| Parameter | Value (eV) | Implication |

| EHOMO | -5.85 | Electron donating capability |

| ELUMO | -0.95 | Electron accepting capability |

| Energy Gap (ΔE) | 4.90 | High kinetic stability |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

In 2-(Piperidin-1-ylmethyl)-1H-indole, NBO analysis would quantify the stabilizing interactions, such as those between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. The magnitude of the stabilization energy (E(2)) associated with these interactions reveals the strength of the electron delocalization. This analysis helps in understanding the intramolecular charge transfer that can influence the molecule's conformation and reactivity. Studies on related piperidine derivatives show that hyperconjugative interactions are key to their conformational stability.

Illustrative Data Table: NBO Analysis of Key Interactions This table presents hypothetical but representative values for NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(indole) | σ(C-C) | 2.5 | Hyperconjugation |

| LP (1) N(piperidine) | σ(C-C) | 3.1 | Hyperconjugation |

| π (C=C) indole | π*(C=C) indole | 19.8 | Intramolecular Charge Transfer |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green areas represent neutral potential.

For 2-(Piperidin-1-ylmethyl)-1H-indole, an MEP map would likely show a strong negative potential (red) around the nitrogen atom of the indole ring and a lesser negative region around the piperidine nitrogen, highlighting these as primary sites for electrophilic interaction. The hydrogen atom on the indole nitrogen (N-H) would typically be a site of positive potential (blue), indicating its potential as a hydrogen bond donor. This visualization is invaluable for predicting how the molecule will interact with biological receptors and other molecules.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility. For 2-(Piperidin-1-ylmethyl)-1H-indole, MD simulations could be used to study the rotational freedom around the single bonds connecting the indole and piperidine rings, determining the most stable conformers in a simulated physiological environment.

When studying the interaction of this molecule with a biological target, such as a protein, MD simulations can model the binding process and assess the stability of the resulting complex. Key parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory. A stable RMSD for the ligand-protein complex over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. RMSF analysis highlights the flexibility of different parts of the molecule and the protein upon binding. Such simulations are crucial for understanding the dynamic nature of molecular recognition.

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. researchgate.net These models are built from experimental data on a vast number of compounds and can predict parameters like human intestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities. researchgate.net

For 2-(Piperidin-1-ylmethyl)-1H-indole, various online tools and software can predict its drug-likeness based on rules like Lipinski's Rule of Five. Predictions would assess its oral bioavailability, potential to be metabolized by key liver enzymes (e.g., CYP2D6, CYP3A4), and flags for potential toxicity, such as carcinogenicity or hepatotoxicity. While these are predictions, they are vital for prioritizing lead compounds and identifying potential liabilities that may need to be addressed through chemical modification. nih.govresearchgate.net

Illustrative Data Table: Predicted ADMET Properties This table presents hypothetical but representative values for an in silico ADMET prediction.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | >90% | High absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Can cross into the central nervous system |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | No | Low probability of being mutagenic |

| Lipinski's Rule of Five | 0 Violations | Good drug-like properties |

Advanced Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives of 2-(Piperidin-1-ylmethyl)-1h-indole. These techniques rely on the interaction of electromagnetic radiation with matter to provide information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 2-(Piperidin-1-ylmethyl)-1h-indole and its analogs.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, in derivatives of 3-(piperidin-3-yl)-1H-indole, distinct chemical shifts are observed for the axial and equatorial protons on the piperidine (B6355638) ring, allowing for stereochemical assignments. nih.gov The signals for the indole (B1671886) ring protons typically appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. For example, in derivatives of 3-(piperidin-3-yl)-1H-indole, the chemical shifts of the carbons at the C2 and C6 positions of the piperidine ring can vary significantly between diastereomers, aiding in their differentiation. nih.gov

Table 1: Representative NMR Data for Indole and Piperidine Moieties

| Nucleus | Moiety | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Indole NH | 7.5 - 8.5 | Broad singlet, position can vary with solvent and concentration. |

| ¹H | Indole Aromatic CH | 6.5 - 7.7 | Complex multiplet patterns. |

| ¹H | Piperidine CH₂ (α to N) | 2.5 - 3.5 | |

| ¹H | Piperidine CH₂ (β, γ to N) | 1.4 - 1.8 | |

| ¹³C | Indole Aromatic C | 100 - 140 | |

| ¹³C | Piperidine C (α to N) | 45 - 60 | |

| ¹³C | Piperidine C (β, γ to N) | 20 - 30 |

Note: The exact chemical shifts for 2-(Piperidin-1-ylmethyl)-1h-indole will be specific to its unique structure and may be influenced by solvent and temperature.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For an indole-containing compound, a characteristic N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. researchgate.netthepharmajournal.com The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. researchgate.net The piperidine moiety will exhibit C-H stretching vibrations from its methylene (B1212753) groups just below 3000 cm⁻¹. The C-N stretching vibration of the piperidinyl group can also be identified.

Table 2: Characteristic FTIR Absorption Bands for 2-(Piperidin-1-ylmethyl)-1h-indole

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Indole | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Piperidine | C-H Stretch | 2850 - 2960 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS, HR-MS, GC/MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a novel derivative. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of indole derivatives, characteristic fragmentation pathways include the loss of small molecules like HCN. scirp.org For piperidine-containing compounds, fragmentation often involves the cleavage of the piperidine ring. nih.gov The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC/MS or LC-MS) allows for the separation of complex mixtures and the subsequent mass analysis of individual components. rsc.orgacademicjournals.orgresearchgate.net This is particularly useful for identifying impurities and degradation products in research samples.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound in research samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-(Piperidin-1-ylmethyl)-1h-indole and its derivatives. Reversed-phase HPLC, often using a C18 column, is a common method for separating such compounds. nih.govnih.gov

The method involves injecting the sample into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, is used to monitor the eluting compounds. nih.govflorajournal.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification. HPLC is also instrumental in determining the enantiomeric purity of chiral derivatives when a chiral stationary phase is employed. researchgate.net

Gas Chromatography (GC) (as part of GC/MS)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC/MS), is a valuable tool for the analysis of volatile and thermally stable compounds. While 2-(Piperidin-1-ylmethyl)-1h-indole itself may have limited volatility, certain derivatives or related impurities might be amenable to GC analysis. academicjournals.org

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. The retention time is used for identification, and the peak area for quantification. The coupling of GC with a mass spectrometer provides definitive identification of the separated components by their mass spectra. mdpi.com

X-Ray Diffraction Studies for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of solid materials. This method relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the crystal system, space group, and unit cell dimensions, which are fundamental parameters for characterizing the three-dimensional structure of a molecule.

In the context of the chemical compound 2-(Piperidin-1-ylmethyl)-1H-indole , a thorough search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this exact molecule. While numerous studies have been conducted on structurally related indole and piperidine derivatives, providing valuable insights into their respective crystalline arrangements, the precise crystal structure of 2-(Piperidin-1-ylmethyl)-1H-indole has not been reported.

For illustrative purposes, studies on closely related compounds demonstrate the utility of XRD in this field. For instance, the analysis of various substituted indole derivatives has revealed common crystal packing motifs and hydrogen bonding networks that influence their solid-state properties. Similarly, X-ray studies of piperidine-containing compounds have elucidated the conformational preferences of the piperidine ring, which often adopts a chair conformation.

Although specific crystallographic data for 2-(Piperidin-1-ylmethyl)-1H-indole is not available, the general principles of X-ray diffraction would be applicable to its analysis. A hypothetical study would involve crystallizing the compound and collecting diffraction data to determine its key structural features.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 2-(Piperidin-1-ylmethyl)-1H-indole Analogues

While much research has focused on known biological pathways, the unique structure of 2-(piperidin-1-ylmethyl)-1H-indole analogues suggests they may interact with a wide range of novel biological targets. Future work will likely involve screening these compounds against diverse protein families to uncover new therapeutic possibilities.

Recent studies have highlighted the potential for indole-piperidine derivatives to act on multiple targets. For example, certain indole-piperidine amides have been identified as dual inhibitors of both cholinesterase and β-secretase, enzymes implicated in Alzheimer's disease. nih.gov Other novel indole (B1671886) derivatives have shown activity against the Hedgehog signaling pathway, which is crucial in some forms of cancer. researchgate.net There is also growing interest in their potential to modulate serotonin (B10506) receptors, given the structural similarity of the indole core to serotonin. mdpi.com The investigation of these and other underexplored biological pathways could lead to the discovery of new treatments for a variety of diseases.

Development of Advanced Preclinical Models and Research Tools